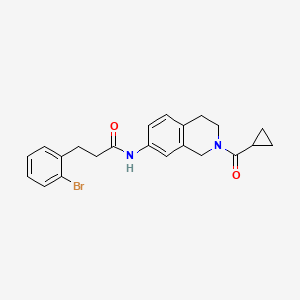
3-(2-bromophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a useful research compound. Its molecular formula is C22H23BrN2O2 and its molecular weight is 427.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2-bromophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide, identified by its CAS number 1448044-18-5, is a synthetic compound with potential therapeutic applications. Its structure includes a brominated phenyl group and a tetrahydroisoquinoline moiety, which are significant for its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H23BrN2O2
- Molecular Weight : 427.3 g/mol
- Structural Features :
- Brominated phenyl group
- Cyclopropanecarbonyl group
- Tetrahydroisoquinoline framework
The biological activity of this compound is hypothesized to involve interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling pathways related to cell growth and survival.
- DNA Interaction : Similar compounds have shown the ability to interact with DNA, potentially leading to apoptosis in cancer cells.
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticancer activities:
- Cancer Stem Cell Suppression : The compound has been reported to suppress the growth of cancer stem cells (CSCs), which are known for their role in tumor recurrence and metastasis .
- Mechanisms of Action : It may induce apoptosis and inhibit cell proliferation through various pathways. For instance, studies have shown that related compounds can disrupt cell cycle progression and promote programmed cell death in malignancies such as non-small-cell lung carcinoma .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Compounds with similar frameworks have been studied for their ability to reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.
Case Studies
- In Vitro Studies : Various in vitro assays have demonstrated that the compound can effectively inhibit the proliferation of cancer cell lines. For example, studies involving breast and ovarian cancer cell lines showed a dose-dependent reduction in cell viability upon treatment with the compound.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. These findings suggest that it may be a promising candidate for further development in cancer therapy.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1448044-18-5 |
| Molecular Formula | C22H23BrN2O2 |
| Molecular Weight | 427.3 g/mol |
| Anticancer Activity | Significant suppression of CSCs |
| In Vitro Efficacy | Dose-dependent inhibition of cancer cells |
| In Vivo Efficacy | Reduced tumor growth in animal models |
Propiedades
IUPAC Name |
3-(2-bromophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2/c23-20-4-2-1-3-16(20)8-10-21(26)24-19-9-7-15-11-12-25(14-18(15)13-19)22(27)17-5-6-17/h1-4,7,9,13,17H,5-6,8,10-12,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWJGJYQETTYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














